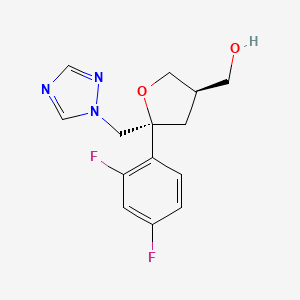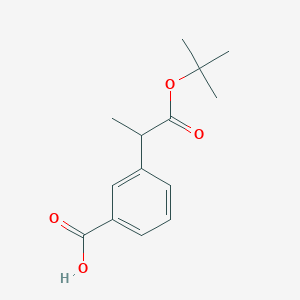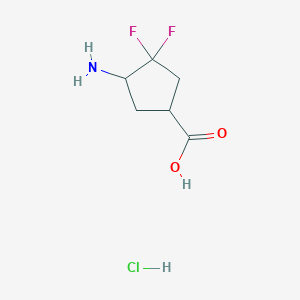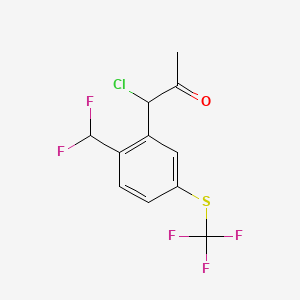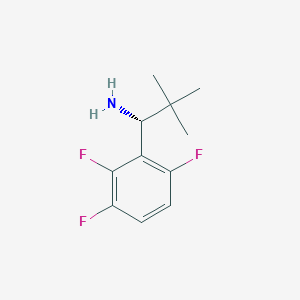
(R)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group and a dimethylpropanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,6-trifluorobenzene and 2,2-dimethylpropan-1-amine.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions may produce various substituted trifluorophenyl derivatives.
Applications De Recherche Scientifique
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The enantiomer of the compound with different chiral properties.
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
2,2-Dimethyl-1-(2,3,5-trifluorophenyl)propan-1-amine: A structural isomer with a different fluorine substitution pattern.
Uniqueness
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is unique due to its specific chiral configuration and trifluorophenyl substitution pattern
Propriétés
Formule moléculaire |
C11H14F3N |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
(1R)-2,2-dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-11(2,3)10(15)8-6(12)4-5-7(13)9(8)14/h4-5,10H,15H2,1-3H3/t10-/m0/s1 |
Clé InChI |
ZFIPHQXNIOSJDP-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)[C@H](C1=C(C=CC(=C1F)F)F)N |
SMILES canonique |
CC(C)(C)C(C1=C(C=CC(=C1F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


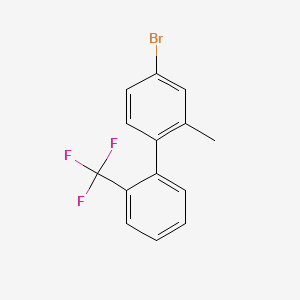
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
![7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14041710.png)
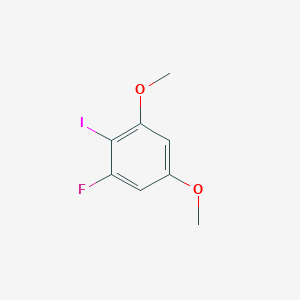
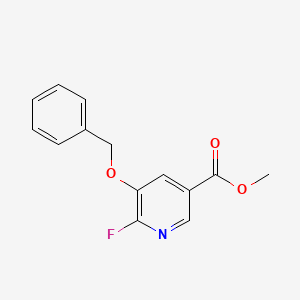
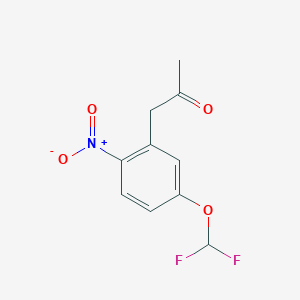
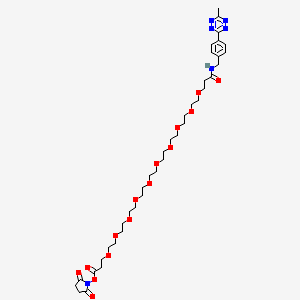

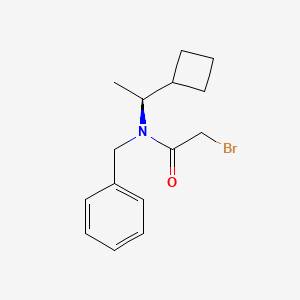
![(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14041746.png)
